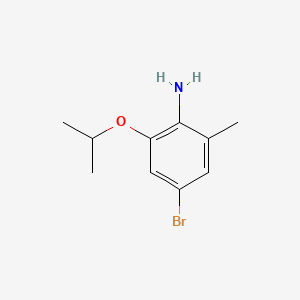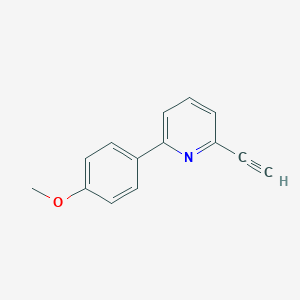
3.5-DiMethyl-1-aMinoadaMantane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Grignard Method: This method involves the reaction of 1-bromo-3,5-dimethyladamantane with methyl lithium under ultrasonic conditions to form 1-lithium-3,5-dimethyladamantane.
Acetonitrile Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which is then acetylated to form 1-acetamido-3,5-dimethyladamantane.
Urea Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which reacts with urea to form N-3,5-dimethyladamantane-1-yl urea.
Industrial Production Methods
The industrial production of memantine hydrochloride typically involves the acetonitrile method due to its higher yield and simpler reaction conditions compared to other methods .
化学反应分析
Types of Reactions
Oxidation: Memantine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as ammonia or amines can react with memantine hydrochloride under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adamantane derivatives .
科学研究应用
Chemistry
Memantine hydrochloride is used as a building block in the synthesis of various organic compounds due to its stable adamantane structure .
Biology
In biological research, memantine hydrochloride is used to study NMDA receptor function and its role in neurodegenerative diseases .
Medicine
The primary medical application of memantine hydrochloride is in the treatment of Alzheimer’s disease. It helps to alleviate symptoms by blocking excessive NMDA receptor activity, which is believed to contribute to the neurodegenerative process .
Industry
In the pharmaceutical industry, memantine hydrochloride is used in the formulation of drugs for neurodegenerative diseases.
作用机制
Memantine hydrochloride exerts its effects by acting as an uncompetitive antagonist of the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, memantine hydrochloride prevents excessive calcium influx into neurons, which can lead to cell damage and death . This mechanism helps to protect neurons and improve cognitive function in patients with Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Amantadine: Another adamantane derivative used primarily as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapromine: An adamantane derivative with potential antiviral properties.
Uniqueness
Memantine hydrochloride is unique among these compounds due to its specific action on the NMDA receptor, making it particularly effective in treating Alzheimer’s disease. While other adamantane derivatives like amantadine and rimantadine have antiviral properties, memantine hydrochloride’s neuroprotective effects set it apart .
属性
分子式 |
C12H21N |
|---|---|
分子量 |
179.30 g/mol |
IUPAC 名称 |
(3S,5S)-3,5-dimethyladamantan-1-amine |
InChI |
InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11-,12?/m0/s1 |
InChI 键 |
BUGYDGFZZOZRHP-YECOWLKZSA-N |
手性 SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


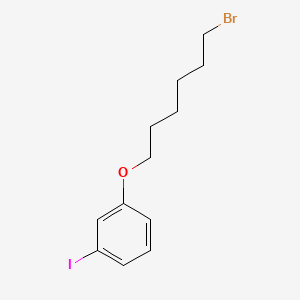

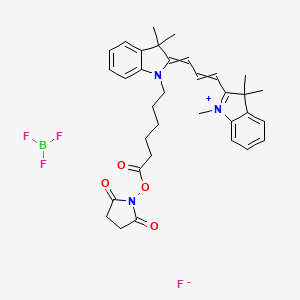

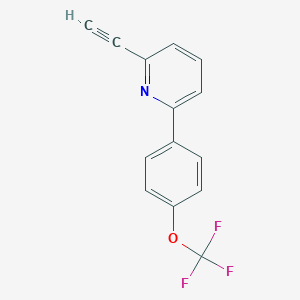
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)
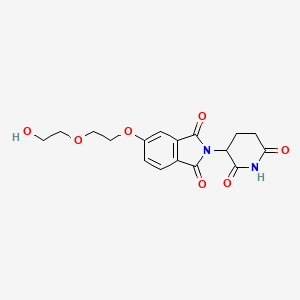
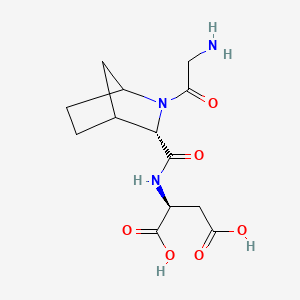

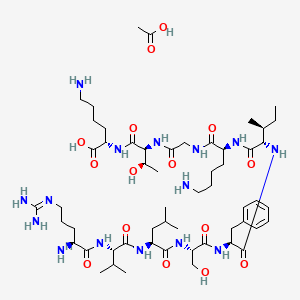
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
